3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-16(12(4)21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRILODHOUMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethylated products.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine, including 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, have shown efficacy in treating viral infections. The compound's mechanism involves inhibiting viral replication, which is critical in the management of viral diseases .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties. It modulates neurotransmitter systems and has been linked to reducing excitotoxicity associated with neurodegenerative diseases. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where excessive glutamate signaling can lead to neuronal damage .
Therapeutic Applications
The therapeutic potential of this compound extends across various fields:
2.1. Treatment of Viral Infections
The compound has been highlighted in patents as a promising agent in the treatment of viral infections. Its ability to interfere with viral replication pathways positions it as a candidate for further development in antiviral therapies .
2.2. Neurological Disorders
Given its neuroprotective properties, this compound may be useful in developing treatments for neurological disorders. Research into its effects on NMDA receptors suggests it could mitigate excitotoxicity and provide protection against neurodegeneration .
2.3. Cancer Research
Emerging studies suggest that compounds within the pyrazolo[1,5-a]pyrimidin family may have antitumor effects due to their ability to modulate cellular signaling pathways involved in cancer progression. The specific mechanisms through which this compound exerts its effects are still under investigation but represent a promising area for future research.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines
Compounds in this class often feature 3-aryl and 5-aryl/heteroaryl substituents, with N-(pyridin-2-ylmethyl) or similar groups at position 6.
Key Observations:
- 3-(4-Fluorophenyl) analogues (e.g., 32, 33, 35) demonstrate potent anti-mycobacterial activity (IC₅₀ < 0.1 μM), attributed to optimal steric and electronic interactions with ATP synthase .
- The target compound’s 4-chlorophenyl group may enhance metabolic stability compared to fluorophenyl but could reduce potency due to larger size and altered electronic effects .
- N-Isopropyl vs. N-(pyridin-2-ylmethyl) : The pyridinyl group in anti-Mtb compounds improves solubility and target engagement, whereas isopropyl may prioritize lipophilicity for CNS penetration .
CRF1 Receptor Antagonists
Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(2,4-dichlorophenyl) or 3-(4-methoxy-2-methylphenyl) substituents are potent CRF1 antagonists.
Key Observations:
- 3-(2,4-Dichlorophenyl) analogues (e.g., 17) exhibit high CRF1 binding due to enhanced hydrophobic interactions .
- The target compound’s 4-chlorophenyl group may reduce CRF1 affinity compared to 2,4-dichlorophenyl derivatives but could mitigate off-target effects.
- N-Isopropyl vs. N,N-bis(2-methoxyethyl) : Bulkier substituents (e.g., MPZP) improve receptor selectivity but may limit blood-brain barrier penetration .
Miscellaneous Derivatives
| Compound (Reference) | 3-Substituent | 5-Substituent | 7-Amine Substituent | Activity/Property |
|---|---|---|---|---|
| 9f (Ev3) | 5-Methyl-6-nitro | N/A | 2-(4-Chlorophenyl)ethyl | Anti-inflammatory |
| 890624-32-5 (Ev16) | 4-Chlorophenyl | 2-Methyl, 5-Phenyl | N-(4-Chlorophenyl) | Unknown |
| ZINC2331185 (Ev21) | 4-Chlorophenyl | 5-tert-Butyl | N-Cyclopentyl | Potential kinase inhibition |
Key Observations:
- Nitro groups (e.g., 9f) introduce hydrogen-bonding capacity, favoring anti-inflammatory activity .
Biological Activity
3-(4-Chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique pyrazolo[1,5-a]pyrimidine core structure positions it as a candidate for various therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C17H19ClN4
- Molecular Weight : 314.81 g/mol
- IUPAC Name : this compound
- CAS Number : 862192-76-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chlorophenyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with target sites.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives like this compound. In vitro assays have shown that compounds within this class exhibit varying degrees of cytotoxicity against different cancer cell lines.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-N-isopropyl... | MDA-MB-231 | TBD | |
| Triazole-linked glycohybrids | MCF-7 | 15.3 | |
| Pyrazolo[1,5-a]pyrimidin-7-ols | MDA-MB-231 | None |
The compound's effectiveness was assessed using the MTT assay, which measures cell viability. Notably, a related study indicated that triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines showed promising inhibitory effects against breast cancer cells (MCF-7) with an IC50 of 15.3 µM, suggesting that structural modifications can enhance biological activity.
Antimicrobial Activity
Additionally, pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties. Some derivatives have shown promising results against various bacterial and fungal strains. The structure-activity relationship (SAR) indicates that modifications to the pyrazole ring can significantly influence antimicrobial efficacy.
Table 2: Antimicrobial Activity Overview
| Compound | Microbial Strain | Activity Level | Reference |
|---|---|---|---|
| Various pyrazolo derivatives | E. coli | Moderate | |
| Pyrazole carboxamides | Candida albicans | Notable |
Case Studies and Research Findings
A comprehensive study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines highlighted their potential as anticancer agents. The synthesized library was tested against several cancer cell lines including MDA-MB-231 and showed varying degrees of inhibition based on structural modifications.
In another significant research effort, a copper-catalyzed synthesis approach was developed for creating glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their anticancer properties and demonstrated substantial activity against breast cancer cell lines.
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound to optimize yield and purity?
- Methodological Answer : Synthesis requires multi-step reactions, starting with condensation of chlorinated phenol derivatives with amines. Key parameters include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reactivity .
- Catalysts : Employ palladium-based catalysts for Suzuki-Miyaura coupling of the chlorophenyl group .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the final product .
- Yield Optimization : Reaction temperatures between 80–100°C and inert atmospheres (argon) minimize oxidation of sensitive intermediates .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) and detects synthetic byproducts .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How do the 4-chlorophenyl and isopropyl groups influence solubility and reactivity?
- Methodological Answer :
- Solubility : The hydrophobic 4-chlorophenyl group reduces aqueous solubility but enhances lipid bilayer permeability. Co-solvents like DMSO (10–20% v/v) improve dissolution for in vitro assays .
- Reactivity : The isopropyl amine participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets), while the chlorophenyl group stabilizes π-π stacking in receptor binding .
Advanced Research Questions
Q. How can SAR studies identify critical substituents affecting biological activity?
- Methodological Answer :
- Substituent Variation : Compare analogs with substituent changes (Table 1) .
- Biological Assays : Test IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .
Table 1 : SAR of Pyrazolo[1,5-a]Pyrimidine Analogs
| Substituent Position | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| 4-Chlorophenyl | None | 12.3 | Kinase A |
| 4-Fluorophenyl | F substitution | 8.7 | Kinase A |
| N-Isopropyl | Bulkier group | 25.1 | Kinase B |
Q. What strategies resolve discrepancies in reported biological efficacy across in vitro models?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., ATP levels) .
- Contradiction Analysis : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. Which in vivo pharmacokinetic parameters should be prioritized for therapeutic potential?
- Methodological Answer :
- ADME Profiling : Focus on oral bioavailability (>30% in rodent models) and plasma half-life (t₁/₂ > 4 hrs) using LC-MS/MS .
- Blood-Brain Barrier Penetration : Assess logP values (optimal range: 2–3) and P-gp efflux ratios .
Q. How can molecular docking simulations predict binding affinities with target proteins?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
